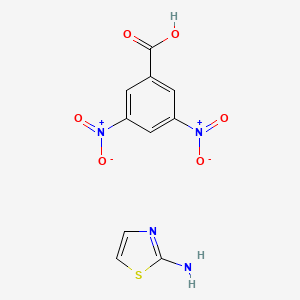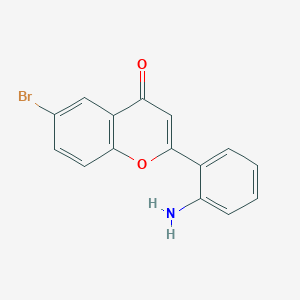
(5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one is a chemical compound with a unique structure that includes two methoxyphenyl groups attached to a dioxanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable dioxanone precursor under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the dioxanone ring. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(5R,6R)-5,6-bis(4-hydroxyphenyl)-1,4-dioxan-2-one: Similar structure but with hydroxy groups instead of methoxy groups.
(5R,6R)-5,6-bis(4-methylphenyl)-1,4-dioxan-2-one: Similar structure but with methyl groups instead of methoxy groups.
Uniqueness
(5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can participate in various chemical reactions, making the compound versatile for different applications.
Propiedades
Número CAS |
886986-68-1 |
|---|---|
Fórmula molecular |
C18H18O5 |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
(5R,6R)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one |
InChI |
InChI=1S/C18H18O5/c1-20-14-7-3-12(4-8-14)17-18(23-16(19)11-22-17)13-5-9-15(21-2)10-6-13/h3-10,17-18H,11H2,1-2H3/t17-,18-/m1/s1 |
Clave InChI |
XJOCBOJIYKIWLS-QZTJIDSGSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@@H]2[C@H](OC(=O)CO2)C3=CC=C(C=C3)OC |
SMILES canónico |
COC1=CC=C(C=C1)C2C(OC(=O)CO2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-d]pyrimidin-4-amine, N-(2-ethoxyphenyl)-](/img/structure/B12617434.png)
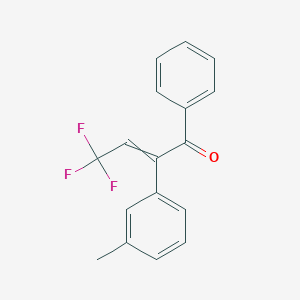
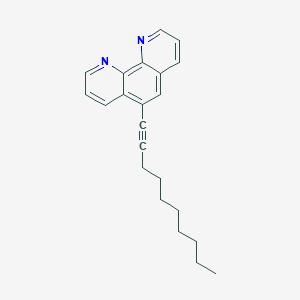
![(3aS,4R,9aS,9bR)-2-(2-methoxy-5-nitrophenyl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B12617447.png)
![2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol](/img/structure/B12617460.png)
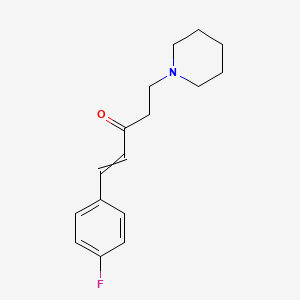
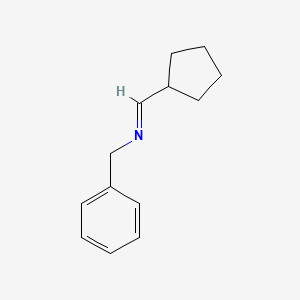
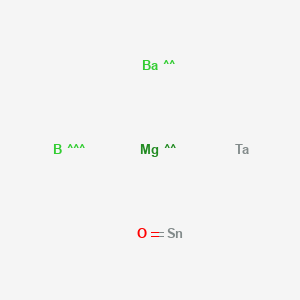
![2,3-Dimethyl-1-[3-(morpholin-4-yl)propyl]-1,5,6,7,8,9-hexahydrocyclohepta[b]pyrrolo[3,2-e]pyridin-4-amine](/img/structure/B12617484.png)
![2-({[(Pyridin-4-yl)methoxy]carbonyl}amino)ethyl prop-2-enoate](/img/structure/B12617493.png)

